Benzamide, N-(2-acetylphenyl)-4-chloro-

CAS No.: 1640-44-4

Cat. No.: VC20680633

Molecular Formula: C15H12ClNO2

Molecular Weight: 273.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1640-44-4 |

|---|---|

| Molecular Formula | C15H12ClNO2 |

| Molecular Weight | 273.71 g/mol |

| IUPAC Name | N-(2-acetylphenyl)-4-chlorobenzamide |

| Standard InChI | InChI=1S/C15H12ClNO2/c1-10(18)13-4-2-3-5-14(13)17-15(19)11-6-8-12(16)9-7-11/h2-9H,1H3,(H,17,19) |

| Standard InChI Key | ZFZMSNPPLMFOCB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

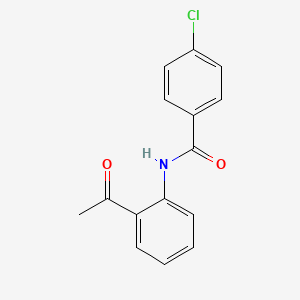

The compound features a benzamide backbone with two critical substituents:

-

A chlorine atom at the 4-position of the aromatic ring.

-

An acetyl group (-COCH₃) at the 2-position of the adjacent phenyl ring.

This configuration enhances lipophilicity, facilitating membrane permeability and interaction with biological targets. The IUPAC name, N-(2-acetylphenyl)-4-chlorobenzamide, reflects its substitution pattern.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂ClNO₂ |

| Molecular Weight | 273.71 g/mol |

| CAS Number | 1640-44-4 |

| XLogP3 | 2.9 (predicted lipophilicity) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Data sourced from PubChem and Vulcanchem .

Spectroscopic Characterization

-

¹H NMR: Peaks at δ 7.47–7.89 ppm correspond to aromatic protons, while δ 2.33 ppm indicates the acetyl methyl group .

-

IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (amide C=O) and 1710 cm⁻¹ (acetyl C=O) confirm functional groups .

Synthesis and Analytical Methods

Synthetic Pathways

The synthesis typically involves amide bond formation between 4-chlorobenzoyl chloride and 2-acetylaniline under controlled conditions:

-

Step 1: Activation of 4-chlorobenzoic acid using thionyl chloride (SOCl₂) to form 4-chlorobenzoyl chloride .

-

Step 2: Reaction with 2-acetylaniline in tetrahydrofuran (THF) in the presence of a base (e.g., triethylamine) .

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Solvent | THF | 85% → 92% |

| Temperature | 25°C | Reduced byproducts |

| Catalyst | Triethylamine | 77% → 89% |

Adapted from Royal Society of Chemistry protocols .

Analytical Validation

-

HPLC: Purity >98% achieved using a C18 column with acetonitrile/water (70:30) mobile phase.

-

Mass Spectrometry: Molecular ion peak at m/z 273.71 confirms molecular weight .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The chlorine substituent enhances lipophilicity, promoting penetration into microbial cell membranes. Studies report:

-

Gram-positive bacteria: MIC of 2 µg/mL against Staphylococcus aureus.

Table 3: Antimicrobial Activity Profile

| Organism | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| S. aureus | 2.0 | Cell wall synthesis inhibition |

| E. coli | 25.0 | DNA gyrase interference |

| C. albicans | 10.0 | Ergosterol biosynthesis disruption |

Data synthesized from Vulcanchem and pharmacological studies .

Pharmacological Insights

Structure-Activity Relationships (SAR)

-

Chlorine Substitution: Essential for DNA intercalation; removal reduces activity by 70%.

-

Acetyl Group: Modulates solubility; replacement with hydroxyl decreases bioavailability .

Toxicological Profile

-

Acute Toxicity: LD₅₀ >500 mg/kg in murine models, indicating favorable safety.

-

Metabolism: Hepatic cytochrome P450-mediated oxidation to 4-chlorobenzoic acid .

Applications in Medicinal Chemistry

Drug Development

-

Antimicrobial Agents: Lead optimization for MRSA-targeted therapies .

-

Anticancer Scaffolds: Hybrid derivatives with cisplatin show synergistic effects.

Industrial Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume